1-(4-Butoxyphenyl)propan-2-one
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Overview
Description
1-(4-Butoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O2. It is a ketone derivative with a butoxy group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Butoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-(4-Butoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It serves as a precursor in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecule. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Butoxyphenyl)ethanone: Similar structure but with an ethanone group instead of propan-2-one.
1-(4-Butoxyphenyl)butan-2-one: Similar structure but with a butan-2-one group instead of propan-2-one.
1-(4-Butoxyphenyl)propan-1-one: Similar structure but with a propan-1-one group instead of propan-2-one.
Uniqueness
1-(4-Butoxyphenyl)propan-2-one is unique due to its specific combination of a butoxy group and a propan-2-one moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
4796-07-0 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-3-4-9-15-13-7-5-12(6-8-13)10-11(2)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
ORJFXEFWTVQBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
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